3,4-Dibromo-3-methylbutan-1-ol
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Overview
Description
3,4-Dibromo-3-methylbutan-1-ol is an organic compound with the molecular formula C5H10Br2O It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3-methylbutan-1-ol typically involves the bromination of 3-methylbutan-1-ol. One common method is the addition of bromine (Br2) to 3-methylbutan-1-ol in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3,4-dibromo-3-methylbutanal or 3,4-dibromo-3-methylbutanoic acid.
Reduction: Formation of 3-methylbutan-1-ol.
Substitution: Formation of 3,4-dihydroxy-3-methylbutan-1-ol or other substituted derivatives.
Scientific Research Applications
3,4-Dibromo-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-3-methylbutan-1-ol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-3-methylbutan-1-ol: Similar structure but with chlorine atoms instead of bromine.
3,4-Diiodo-3-methylbutan-1-ol: Similar structure but with iodine atoms instead of bromine.
3-Methylbutan-1-ol: Lacks halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Dibromo-3-methylbutan-1-ol is unique due to the presence of bromine atoms, which impart distinct reactivity and chemical properties compared to its chloro, iodo, and non-halogenated analogs. The bromine atoms enhance its electrophilic character, making it a valuable reagent in organic synthesis and other applications.
Properties
CAS No. |
10518-50-0 |
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Molecular Formula |
C5H10Br2O |
Molecular Weight |
245.94 g/mol |
IUPAC Name |
3,4-dibromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H10Br2O/c1-5(7,4-6)2-3-8/h8H,2-4H2,1H3 |
InChI Key |
UITHMRIQPLQXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(CBr)Br |
Origin of Product |
United States |
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